molecular formula C7H11N3O B8188934 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole

Cat. No.: B8188934
M. Wt: 153.18 g/mol
InChI Key: ZEERWFYJMWNQTB-UHFFFAOYSA-N
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Description

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole is a heterocyclic compound that contains both a tetrahydropyran ring and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a tetrahydropyran derivative with an azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce partially or fully reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The tetrahydropyran ring can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole is unique due to the combination of the tetrahydropyran and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions and applications that are not possible with simpler compounds .

Properties

IUPAC Name

2-(oxan-2-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-6-11-7(3-1)10-8-4-5-9-10/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERWFYJMWNQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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